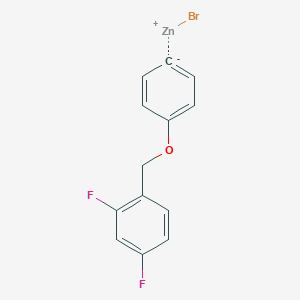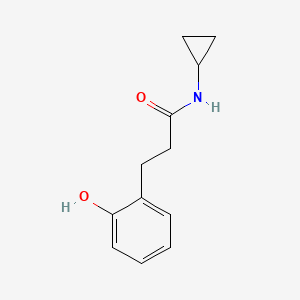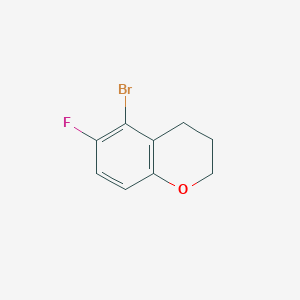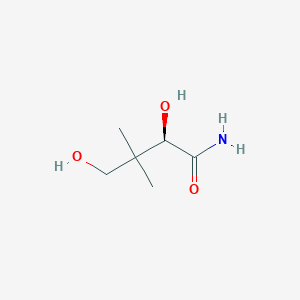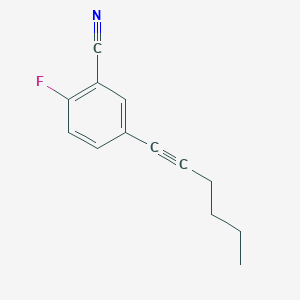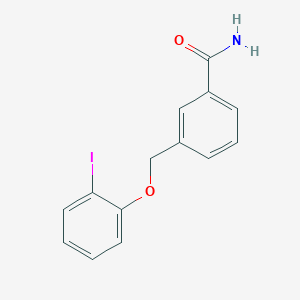
3-((2-Iodophenoxy)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2-Iodophenoxy)methyl)benzamide is an organic compound with the molecular formula C14H12INO2. It belongs to the class of benzamides, which are known for their wide range of applications in medicinal chemistry, biology, and industrial processes. This compound is characterized by the presence of an iodophenoxy group attached to a benzamide core, making it a unique and versatile molecule.
Métodos De Preparación
The synthesis of 3-((2-Iodophenoxy)methyl)benzamide typically involves the condensation of 2-iodophenol with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The resulting intermediate is then treated with methylamine to form the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Análisis De Reacciones Químicas
3-((2-Iodophenoxy)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine derivatives.
Substitution: The iodophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines, resulting in the formation of new functionalized derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., thiols, amines). .
Aplicaciones Científicas De Investigación
3-((2-Iodophenoxy)methyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: This compound is studied for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases where benzamide derivatives have shown promise.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 3-((2-Iodophenoxy)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, benzamide derivatives are known to inhibit poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. By inhibiting PARP, these compounds can induce cell death in cancer cells, making them potential candidates for anticancer therapy .
Comparación Con Compuestos Similares
3-((2-Iodophenoxy)methyl)benzamide can be compared with other benzamide derivatives, such as:
3-Methoxybenzamide: Known for its use as a PARP inhibitor and its applications in cancer therapy.
3-Acetoxy-2-methylbenzamide: Studied for its antioxidant and antibacterial activities.
2,3-Dimethoxybenzamide: Another benzamide derivative with potential biological activities, including metal chelation and free radical scavenging.
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities.
Propiedades
Fórmula molecular |
C14H12INO2 |
|---|---|
Peso molecular |
353.15 g/mol |
Nombre IUPAC |
3-[(2-iodophenoxy)methyl]benzamide |
InChI |
InChI=1S/C14H12INO2/c15-12-6-1-2-7-13(12)18-9-10-4-3-5-11(8-10)14(16)17/h1-8H,9H2,(H2,16,17) |
Clave InChI |
VEFYIXKKVJKXES-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)OCC2=CC(=CC=C2)C(=O)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





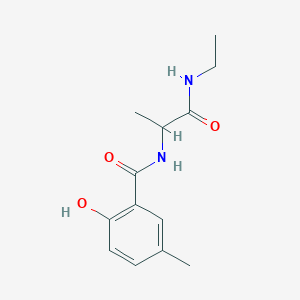
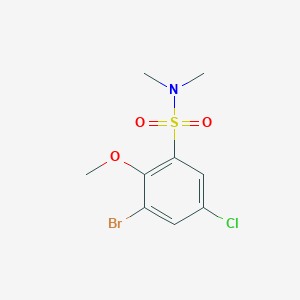
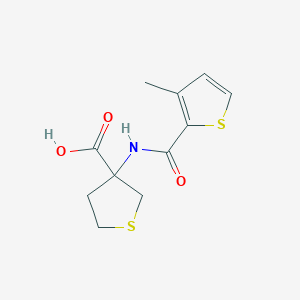
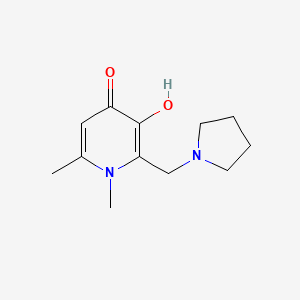
![(1R,5S,6s)-tert-Butyl 6-nitro-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14899588.png)
